Carebastine Methyl Ester
Overview
Description
Carebastine Methyl Ester is a compound derived through the microbial oxidation of Ebastine. Cunninghamella strains have shown the capability to oxidize Ebastine into Carebastine via intermediates such as alcohol and aldehyde, mainly yielding Carebastine, the corresponding carboxylic acid (Schwartz et al., 1996).
Synthesis Analysis
Carebastine is produced from the microbial oxidation of Ebastine. Cunninghamella blakesleeana has been found to be effective in this transformation, yielding up to 40% Carebastine under optimized culture conditions (Schwartz et al., 1996).
Molecular Structure Analysis
The molecular structure of Carebastine Methyl Ester is not directly detailed in the available research. However, it can be inferred from its parent compound, Ebastine. Ebastine's metabolism involves extensive transformations, forming desalkylebastine and hydroxyebastine, with hydroxyebastine subsequently metabolized to Carebastine (Liu et al., 2006).
Chemical Reactions and Properties
Carebastine's formation involves the oxidation of Ebastine's methyl group, a process which can be achieved using microbial biotransformation. This process yields either alcohol or acid derivatives, depending on the microorganism and culture conditions used (Ouarradi et al., 2008).
Physical Properties Analysis
The research does not provide specific details on the physical properties of Carebastine Methyl Ester. However, these properties are likely to be similar to those of its precursor, Ebastine, which is extensively metabolized in the liver to form active metabolites including Carebastine.
Chemical Properties Analysis
Carebastine is the active metabolite of Ebastine, formed through human liver microsomes and expressed cytochrome P450 enzymes. CYP2J2 and CYP3A play important roles in its formation, with CYP3A4 mainly catalyzing the N-dealkylation of Ebastine to desalkylebastine, and CYP2J2 and CYP3A4 contributing to the formation of Carebastine from hydroxyebastine (Liu et al., 2006).
Scientific Research Applications
Anti-Angiogenic Activity
Carebastine, the active metabolite of ebastine, demonstrates significant anti-angiogenic properties. Research indicates that carebastine inhibits vascular endothelial growth factor (VEGF)-induced proliferation, migration, and angiogenesis of endothelial cells in a dose-dependent manner. This effect was observed in both human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs). The inhibition of cell proliferation ranged from 42% to 75% with 20-30 µM carebastine. Similarly, cell migration was reduced by 37-78% across different cell types and carebastine concentrations. The compound also significantly reduced the topological parameters of capillary networks produced in vitro and inhibited VEGF-induced angiogenesis in chick embryo chorioallantoic membrane (CAM) assays. Moreover, carebastine led to a substantial reduction in VEGFR-2 and Akt phosphorylation, suggesting a mechanism through which carebastine exerts its anti-angiogenic effects. These findings suggest the potential of carebastine as an anti-angiogenic molecule in diseases where angiogenesis is a factor, such as in certain allergic conditions where increased mucosal vascularity is observed (De Luisi et al., 2009).
Metabolic Pathways and Drug Interactions
Carebastine is a major metabolite resulting from the metabolism of ebastine, a second-generation H1-receptor antagonist. The conversion of ebastine to carebastine involves extensive first-pass metabolism, predominantly mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2. Carebastine itself undergoes further metabolism, but studies have shown that it is relatively more stable than its parent compound. The pharmacokinetics of carebastine appear linear and dose-independent within the studied dosage range. Notably, the metabolism of ebastine to carebastine and the subsequent metabolic steps do not seem to be significantly affected by factors like cimetidine, a known CYP enzyme inhibitor, suggesting a lack of major drug-drug interaction potential at the metabolic level. This information is crucial for understanding the safety and efficacy profile of ebastine and carebastine, especially in patients with allergic conditions who might be on multiple medications (Liu et al., 2006).
Future Directions
While specific future directions for Carebastine Methyl Ester are not mentioned in the sources retrieved, the field of proteomics research, where it is used, is rapidly advancing. The anti-angiogenic activity of Carebastine suggests potential use as an anti-angiogenic molecule, besides its antihistaminic activity for the treatment of allergic diseases in which angiogenesis takes place .
properties
IUPAC Name |
methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGNQXZBCGURTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453679 | |
Record name | Carebastine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carebastine Methyl Ester | |
CAS RN |
189064-48-0 | |
Record name | Carebastine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.